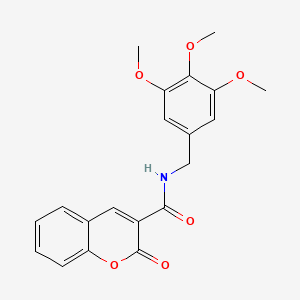

2-oxo-N-(3,4,5-trimethoxybenzyl)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

2-oxo-N-[(3,4,5-trimethoxyphenyl)methyl]chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c1-24-16-8-12(9-17(25-2)18(16)26-3)11-21-19(22)14-10-13-6-4-5-7-15(13)27-20(14)23/h4-10H,11H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZQNXSMKCGHTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=CC3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194908 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(3,4,5-trimethoxybenzyl)-2H-chromene-3-carboxamide typically involves the following steps:

Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

Introduction of the 3,4,5-Trimethoxybenzyl Group: This step involves the alkylation of the chromene core with 3,4,5-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate.

Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(3,4,5-trimethoxybenzyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Several studies have indicated that chromene derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-oxo-N-(3,4,5-trimethoxybenzyl)-2H-chromene-3-carboxamide have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

- A study demonstrated that modifications in the chromene structure could enhance cytotoxicity against breast cancer cells, suggesting potential for further development as anticancer agents .

-

Antimicrobial Properties :

- Research indicates that chromene derivatives possess antimicrobial activity. The presence of the trimethoxy group may enhance interaction with microbial cell membranes, leading to increased efficacy against bacterial strains .

- In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

-

Enzyme Inhibition :

- The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For example, it may act as an inhibitor of the equilibrative nucleoside transporter (ENT), which is crucial in the treatment of parasitic infections like malaria .

- Inhibitors targeting such transporters can significantly affect the pharmacokinetics of nucleoside analogs used in antiviral therapies.

- Anti-inflammatory Effects :

Case Studies

Mechanism of Action

The mechanism of action of 2-oxo-N-(3,4,5-trimethoxybenzyl)-2H-chromene-3-carboxamide involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.

Pathways Involved: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide: Exhibits strong inhibitory effects on tubulin polymerization and cell proliferation.

N-(3,4,5-trimethoxybenzyl)naphthalen-1-amine: A related compound with similar structural features.

Uniqueness

2-oxo-N-(3,4,5-trimethoxybenzyl)-2H-chromene-3-carboxamide is unique due to its specific combination of the chromene core and the 3,4,5-trimethoxybenzyl group, which imparts distinct pharmacological properties.

Biological Activity

2-Oxo-N-(3,4,5-trimethoxybenzyl)-2H-chromene-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound can be represented as , with a molecular weight of approximately 329.34 g/mol. The compound features a chromene backbone substituted with a trimethoxybenzyl group, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with appropriate carboxylic acid derivatives under acidic or basic conditions. Various methods have been reported in the literature for synthesizing chromene derivatives, including microwave-assisted synthesis and solvent-free methods, which enhance yield and reduce reaction times .

Antioxidant Activity

Studies have demonstrated that this compound exhibits significant antioxidant properties. In vitro assays show that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .

Anticancer Properties

Research indicates that this compound possesses anticancer activity against various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells through the activation of caspase pathways and modulation of cell cycle regulators . A summary of its anticancer activity is provided in Table 1.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Apoptosis via caspase activation |

| HeLa (cervical cancer) | 20 | Cell cycle arrest |

| A549 (lung cancer) | 25 | Induction of oxidative stress |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects in animal models. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential therapeutic role in inflammatory diseases .

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Case Studies

- In Vivo Study on Cancer Models : A study conducted on mice bearing tumor xenografts showed that treatment with this compound significantly reduced tumor growth compared to controls. The study reported a reduction in tumor volume by approximately 40% after four weeks of treatment .

- Inflammation Model : In a carrageenan-induced paw edema model in rats, administration of the compound resulted in a significant reduction in edema compared to untreated groups. This effect was comparable to standard anti-inflammatory drugs like indomethacin .

Q & A

Q. What advanced techniques validate the compound’s stability under physiological conditions?

- Methodology :

- Forced Degradation : Expose to pH 1–13 buffers, UV light, or H₂O₂, then quantify degradation via UPLC-PDA .

- Metabolite ID : Incubate with liver microsomes and analyze metabolites via LC-QTOF-MS .

- Solid-State Stability : Monitor hygroscopicity and polymorph transitions by DSC/TGA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.